1-Methyl-4-(4-nitrophenyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core Structures in Advanced Chemical Science
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal and materials chemistry. globalresearchonline.netnih.gov Pyrazole derivatives are recognized for their wide array of biological and pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, antitumor, and antiviral properties. globalresearchonline.net This versatility has established the pyrazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Beyond pharmaceuticals, pyrazole derivatives have found applications as fluorescent agents, dyes, and agrochemicals. globalresearchonline.net The pyrazole ring's unique electronic properties and its ability to be readily functionalized at various positions allow for the fine-tuning of its chemical and physical characteristics, making it a versatile building block in the synthesis of complex organic molecules. globalresearchonline.netnih.gov
Research Context and Scope of 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole
While extensive research on a wide range of pyrazole derivatives has been conducted, the specific compound this compound is primarily a subject of interest as a synthetic intermediate and a scaffold for the development of new functional molecules. The presence of the nitro group on the phenyl ring makes it a key precursor for the synthesis of the corresponding amino derivatives, which can then be further modified.
The research context for this compound and its close analogs lies predominantly in medicinal chemistry. For instance, derivatives of nitrophenyl-pyrazoles have been investigated for various therapeutic applications. Studies have shown that compounds with a similar structural motif, such as methyl-5-(4-nitrophenyl)-1H-pyrazol-3-carboxylate, have been evaluated for their anti-HIV activity. globalresearchonline.net Furthermore, other related pyrazole derivatives have been synthesized and assessed for their analgesic and sedative effects. globalresearchonline.net The 4-nitrophenyl moiety itself is a common feature in compounds designed to have biological activity, and its combination with the pyrazole core suggests a potential for this compound to be a building block in the creation of novel therapeutic agents.
The scope of research on this compound is therefore centered on its utility in synthetic chemistry to generate libraries of new compounds for biological screening. Its structural features suggest potential for exploration in areas such as:
Antiviral agents: Building upon the findings for related nitrophenyl-pyrazole esters. globalresearchonline.net
Anticancer agents: The pyrazole nucleus is a common feature in many anticancer compounds.
Materials science: The conjugated system of the nitrophenyl and pyrazole rings could be of interest for developing new dyes or materials with specific optical properties.
Below is a data table with some of the known properties of this compound.
| Property | Value |
| CAS Number | 37921-15-6 |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| MDL Number | MFCD30488655 |
Data sourced from BLDpharm. bldpharm.com
Historical Perspective on this compound Research and Related Derivatives
The history of pyrazole chemistry dates back to 1883, with the first synthesis of a substituted pyrazole by Ludwig Knorr through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. nih.gov This foundational work opened the door to the exploration of a vast number of pyrazole derivatives. Over the decades, numerous synthetic methodologies have been developed to access the pyrazole core.
The synthesis of substituted pyrazoles, including those with aryl groups like the 4-nitrophenyl moiety, has been a significant area of research. One of the classical and most versatile methods for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov For a compound such as this compound, a potential synthetic route could involve the reaction of a suitably substituted β-dicarbonyl compound with methylhydrazine.
Another important synthetic approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method has been widely used for the regioselective synthesis of various pyrazole derivatives. The development of modern synthetic techniques, including metal-catalyzed cross-coupling reactions, has further expanded the toolkit for creating complex pyrazole structures. For instance, methods for the direct arylation of pyrazoles have become increasingly common, allowing for the introduction of aryl groups at specific positions on the pyrazole ring.
While the specific historical research and synthesis of this compound are not extensively documented in seminal early literature, its existence is a result of the broader historical development of synthetic methodologies for creating functionalized heterocyclic compounds. The ongoing interest in pyrazole derivatives for various applications ensures that the synthesis and study of compounds like this will continue to be a relevant area of chemical research.
Classical and Modern Cyclization Reactions for Pyrazole Ring Formation
The formation of the pyrazole nucleus is predominantly achieved through reactions that construct the five-membered ring from acyclic precursors. These methods can be broadly categorized into cyclocondensation and cycloaddition reactions.
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine derivative with a three-carbon building block containing two electrophilic centers.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method first developed by Knorr. nih.govnih.gov This approach involves the reaction of a β-dicarbonyl compound with a hydrazine, which for the synthesis of the target compound would be methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net
The selection of the carbonyl compound is critical for achieving the desired substitution pattern. To synthesize a 4-(4-nitrophenyl)pyrazole, a 1,3-dicarbonyl compound bearing the 4-nitrophenyl group at the C-2 position is required. A significant challenge in this synthesis, when using a monosubstituted hydrazine like methylhydrazine and a non-symmetrical dicarbonyl compound, is the potential formation of two regioisomers. nih.govresearchgate.net
| Precursor 1 | Precursor 2 | Typical Conditions | Product Aspect |
| Methylhydrazine | 2-(4-nitrophenyl)-1,3-dicarbonyl compound | Acidic or basic catalysis, often in an alcohol solvent | Formation of 1,4 and/or 1,5-disubstituted pyrazole isomers |
An alternative and highly effective cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or their equivalents. nih.govresearchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, forming a hydrazone which then undergoes intramolecular cyclization and subsequent aromatization to the stable pyrazole. researchgate.netbeilstein-journals.org The aromatization step often occurs through oxidation, which can happen in the presence of ambient air or be facilitated by an oxidizing agent. nih.govbeilstein-journals.org
For the specific synthesis of this compound, a suitable precursor is 3-(dimethylamino)-2-(2-nitrophenyl)acrolein, which reacts with methylhydrazine. A documented synthesis of the isomeric 1-methyl-4-(2-nitrophenyl)-1H-pyrazole involves refluxing these precursors in toluene, followed by concentration to yield the final product. prepchem.com This demonstrates the viability of using β-heteroatom-substituted α,β-unsaturated systems, where aromatization occurs via elimination under redox-neutral conditions. nih.govbeilstein-journals.org
| Carbonyl Precursor | Hydrazine | Solvent | Conditions | Yield |
| 3-(dimethylamino)-2-(2-nitrophenyl)acrolein | Methylhydrazine | Toluene | Reflux for 10 hours | Not specified |
Data adapted from a similar synthesis of the 2-nitrophenyl isomer. prepchem.com
Achieving regiocontrol is a critical aspect of synthesizing unsymmetrically substituted pyrazoles like this compound from monosubstituted hydrazines and unsymmetrical 1,3-dielectrophiles. The reaction can yield two possible regioisomers, and directing the synthesis towards the desired isomer is paramount. The outcome of the reaction is governed by a complex interplay of steric and electronic factors, as well as reaction conditions such as solvent and pH. nih.govresearchgate.net
For instance, in the reaction of aryl hydrazines with 1,3-diketones, employing aprotic dipolar solvents can lead to better regioselectivity compared to reactions in protic solvents like ethanol. nih.gov The initial nucleophilic attack can occur from either nitrogen atom of methylhydrazine, and the subsequent cyclization can proceed in two different ways. The regioselectivity is often kinetically controlled by the dehydration of intermediate dihydroxypyrazolidines. researchgate.net Careful selection of precursors with appropriate steric bulk or electronic properties can favor the formation of one isomer over the other. For example, using α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines has been shown to be a regioselective route to polysubstituted pyrazoles. acs.org
Factors Influencing Regioselectivity:
| Factor | Influence on Reaction | Outcome |
| Solvent | Aprotic dipolar solvents can favor one regioisomer over another compared to protic solvents. nih.gov | Enhanced regioselectivity. |
| Substituents | Steric hindrance on the carbonyl compound or hydrazine can direct the initial attack and cyclization. beilstein-journals.org | Preferential formation of the less sterically hindered product. |
| pH | The acidity or basicity of the medium can influence which nitrogen of the hydrazine is more nucleophilic. | Control over the initial reaction step. |
| Leaving Groups | Using precursors with good leaving groups, such as tosylhydrazine, can directly yield aromatic pyrazoles via elimination, influencing the regiochemical outcome. nih.govbeilstein-journals.org | Direct formation of pyrazole with regioselectivity often dictated by steric influences. |
1,3-Dipolar cycloadditions represent a powerful and often highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. chim.it This approach involves the reaction of a 1,3-dipole with a dipolarophile.
The [3+2] cycloaddition of nitrile imines with alkenes or alkynes is a highly efficient route to pyrazolines and pyrazoles, respectively. nih.govrsc.org Nitrile imines are reactive intermediates that are typically generated in situ by the dehydrohalogenation of hydrazonoyl halides in the presence of a base. chim.itrsc.org
This method offers intrinsic regioselectivity due to the significant difference in electronegativity between the carbon and nitrogen atoms of the nitrile imine dipole. chim.it To synthesize this compound, one could envision a reaction between an alkyne dipolarophile and a nitrile imine. For example, a C-(4-nitrophenyl)-N-methyl nitrile imine could react with acetylene, or conversely, a suitable C-aryl-N-methyl nitrile imine could react with (4-nitrophenyl)acetylene. The electronic effects of the substituents on both the dipole and dipolarophile play a crucial role in directing the regiochemistry of the cycloaddition. nih.gov An electron-withdrawing group like the nitro group can significantly influence the reaction's regioselectivity. rsc.org
General Reaction Scheme:
| 1,3-Dipole Precursor | Dipolarophile | Base | Resulting Structure |
| Hydrazonoyl Halide | Alkyne or Alkene | Triethylamine or other non-nucleophilic base | Pyrazole or Pyrazoline |
This strategy has been successfully used to prepare a wide variety of substituted pyrazoles with high yields and excellent control over the substituent placement. rsc.orgmdpi.com
1,3-Dipolar Cycloaddition Strategies
Reactions Involving Diazoacetates and Alkynes
The 1,3-dipolar cycloaddition between diazo compounds and alkynes is a powerful and atom-economical method for the synthesis of pyrazoles. researchgate.netrsc.org This reaction typically proceeds by heating a diazo compound with an alkyne, often without the need for a catalyst. researchgate.netrsc.org For instance, the reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment can produce pyrazoles in high yields. unisi.it The regioselectivity of this cycloaddition is a critical aspect, with the formation of different isomers being dependent on reaction conditions such as pH. unisi.it
In a study using aqueous micellar catalysis, the reaction of ethyl diazoacetate with methyl propiolate yielded a mixture of regioisomers. However, by controlling the pH, the selectivity could be influenced. unisi.it While direct synthesis of this compound via this method is not explicitly detailed in the provided sources, the principles of 1,3-dipolar cycloaddition form a fundamental basis for pyrazole synthesis. researchgate.netnih.gov The regioselectivity is often a challenge in pyrazole synthesis, but the use of specific dipolarophiles and reaction conditions can help to control the outcome. researchgate.net
Table 1: Regioselectivity in Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
| Dipolarophile | Diazo Compound | Conditions | Major Regioisomer | Reference |
|---|---|---|---|---|
| Methyl propiolate | Ethyl diazoacetate | H2SO4 (4%), pH 3.5 | 3,5-disubstituted & 4,5-disubstituted mixture | unisi.it |
| Methyl propiolate | Ethyl diazoacetate | pH 5.5 | 3,5-disubstituted | unisi.it |
| Electron-deficient alkynes | Substituted diazo compounds | Solvent-free, heat | High regioselectivity | researchgate.net |
Transformations Involving Trichloromethyl Enones and Other Activated Precursors
A highly effective and regiocontrolled method for synthesizing substituted pyrazoles involves the reaction of trichloromethyl enones with hydrazines. nih.govacs.org This approach offers a distinct advantage over classical methods that often yield mixtures of regioisomers. nih.gov The regiochemical outcome of the reaction can be directed by the nature of the hydrazine reactant. When arylhydrazine hydrochlorides are used, the reaction typically yields the 1,3-regioisomer, whereas the use of the free hydrazine base leads to the exclusive formation of the 1,5-regioisomer. nih.govacs.org
For example, the reaction of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones with phenylhydrazines provides a direct route to either 1,3- or 1,5-substituted pyrazoles with high selectivity. acs.org The trichloromethyl group in the resulting pyrazole is a versatile handle that can be subsequently converted to a carboxyalkyl group. nih.gov While a direct synthesis of this compound is not explicitly described, the reaction of a suitable trichloromethyl enone with 4-nitrophenylhydrazine would be a plausible route to a precursor, which could then be methylated. A study demonstrated that reacting a trichloromethyl enone with 4-nitrophenylhydrazine hydrochloride resulted in a 37% yield of the corresponding 1-(4-nitrophenyl)pyrazole derivative. acs.org
Table 2: Regiocontrolled Pyrazole Synthesis from Trichloromethyl Enones
| Trichloromethyl Enone Substrate | Hydrazine Reagent | Solvent | Product Regioisomer | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enone 1a | Phenylhydrazine hydrochloride (2a) | Methanol | 1,3-disubstituted | 95 | nih.gov |
| Enone 1a | Phenylhydrazine (2a') | Methanol | 1,5-disubstituted | 97 | nih.gov |
| Various Enones | Arylhydrazine hydrochlorides | Alcohol | 1,3-disubstituted | 37-97 | nih.gov |
| Various Enones | Free Arylhydrazines | Alcohol | 1,5-disubstituted | 52-83 | nih.gov |
Functional Group Interconversions and Derivatization Routes
Once the pyrazole core is assembled, various functional group interconversions can be employed to arrive at the target molecule, this compound, and its derivatives.
Nitration Strategies for Pyrazole Rings and Phenyl Substituents
The nitration of N-phenylpyrazoles is a critical transformation for introducing the nitro group onto the phenyl ring. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions. cdnsciencepub.comresearchgate.net Nitration of 1-phenylpyrazole with mixed acids (a mixture of nitric acid and sulfuric acid) typically results in the introduction of a nitro group at the para-position of the phenyl ring to yield 1-(4-nitrophenyl)pyrazole. cdnsciencepub.comcdnsciencepub.com In contrast, using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) leads to selective nitration at the 4-position of the pyrazole ring. cdnsciencepub.comresearchgate.net This difference in regioselectivity is attributed to the state of the pyrazole in the reaction medium; in strongly acidic conditions, the pyrazole ring is protonated and thus deactivated towards electrophilic attack, directing the substitution to the phenyl ring. cdnsciencepub.comcdnsciencepub.com
To synthesize this compound, a two-step approach is generally necessary: first, the nitration of 1-methyl-4-phenyl-1H-pyrazole, or the methylation of 1H-4-(4-nitrophenyl)pyrazole. The direct nitration of 1-phenylpyrazole with mixed acids has been shown to produce 1-(p-nitrophenyl)pyrazole. cdnsciencepub.com
Table 3: Nitration Conditions and Products for 1-Phenylpyrazole
| Substrate | Nitrating Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 1-Phenylpyrazole | Mixed Acids (HNO3/H2SO4) | 12°C | 1-(p-nitrophenyl)pyrazole | cdnsciencepub.com |
| 1-Phenylpyrazole | "Acetyl Nitrate" (HNO3/Ac2O) | - | 4-Nitro-1-phenyl-1H-pyrazole | cdnsciencepub.comresearchgate.net |
| 1,5-Diphenylpyrazole | Mixed Acids | 0°C | 1,5-Di(p-nitrophenyl)pyrazole | cdnsciencepub.com |
| 1,5-Diphenylpyrazole | "Acetyl Nitrate" (HNO3/Ac2O) | 0°C | 4-Nitro-1-p-nitrophenyl-5-phenylpyrazole | cdnsciencepub.com |
Halogenation and Azidation Reactions
Halogenation of pyrazoles predominantly occurs at the C4 position of the pyrazole ring. researchgate.net This can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in solvents like carbon tetrachloride or water, providing 4-halopyrazoles in excellent yields under mild conditions. researchgate.net
Azidation can be accomplished by the nucleophilic substitution of a suitable leaving group, such as a halogen, with an azide (B81097) salt. For instance, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole can be converted to 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole by treatment with sodium azide.
Modifications of the Nitro Group: Reductive Pathways to Amines
The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, providing access to a new range of derivatives. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. beilstein-journals.org
Alternatively, chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2), is also highly effective. beilstein-journals.org The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule. For the synthesis of sulfonamide derivatives of 5-aminopyrazoles, the nitro group has been successfully reduced to an amino group via catalytic hydrogenation. beilstein-journals.org
Table 4: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H2) | - | Amine | beilstein-journals.org |
| Iron (Fe) | Acidic media (e.g., Acetic Acid) | Amine | beilstein-journals.org |
| Tin(II) Chloride (SnCl2) | - | Amine | beilstein-journals.org |
Alkylation and Arylation of Pyrazole Nitrogen and Carbon Centers
N-alkylation is a fundamental transformation for modifying the pyrazole core. The alkylation of pyrazoles can be achieved under basic conditions by deprotonating the nitrogen atom followed by the addition of an alkyl halide. mdpi.com More recent methods utilize trichloroacetimidate electrophiles with a Brønsted acid catalyst for N-alkylation, offering an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, with the major product often being determined by steric factors. mdpi.com Highly regioselective N1-alkylation of 1H-pyrazoles has been achieved through a catalyst-free Michael reaction, yielding di-, tri-, and tetra-substituted pyrazoles with versatile functional groups like bromo, ester, and nitro. researchgate.netacs.org
C-arylation of the pyrazole ring can be accomplished through palladium-catalyzed cross-coupling reactions. nih.gov For instance, the direct C-3 arylation of pyrazoles with aryl iodides or bromides can be achieved using a Pd(OAc)2 catalyst with 1,10-phenanthroline as a ligand. nih.gov The pyrazole moiety can also act as a directing group for the arylation of sp3 C-H bonds, leading to the synthesis of β-phenethylamines after subsequent transformation of the pyrazole ring. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-9(6-11-12)8-2-4-10(5-3-8)13(14)15/h2-7H,1H3 |
InChI Key |
JQFBCQJJXJUQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques for 1 Methyl 4 4 Nitrophenyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of various NMR experiments, it is possible to map the proton and carbon skeletons of the molecule, identify the nitrogen environments, and study its three-dimensional conformation.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the N-methyl group, and the 4-nitrophenyl substituent.
The pyrazole ring protons at positions 3 and 5 typically appear as singlets in the aromatic region of the spectrum. The N-methyl group protons also produce a characteristic singlet, but at a much higher field (lower ppm value). The four aromatic protons on the 4-nitrophenyl ring exhibit a typical AA'BB' splitting pattern, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3' and H-5') are deshielded and appear at a lower field compared to the protons meta to the nitro group (H-2' and H-6').
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.8 - 4.0 | Singlet |
| Pyrazole H-3 | 7.8 - 8.0 | Singlet |
| Pyrazole H-5 | 8.0 - 8.2 | Singlet |
| Phenyl H-2', H-6' | 7.6 - 7.8 | Doublet |
Note: Predicted values are based on data from analogous pyrazole and nitrophenyl compounds. Actual experimental values may vary depending on the solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule, thereby elucidating the carbon skeleton. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the pyrazole ring, the methyl group, and the nitrophenyl ring.
The signals for the carbon atoms of the pyrazole ring are typically observed in the range of δ 110-150 ppm. researchgate.net The N-methyl carbon signal appears at a much higher field (δ 35-40 ppm). The aromatic carbons of the 4-nitrophenyl group resonate in the δ 120-150 ppm region. The carbon atom attached to the nitro group (C-4') is significantly deshielded, as is the carbon atom of the pyrazole ring attached to the nitrophenyl group (C-4).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 35 - 40 |
| Pyrazole C-4 | 118 - 122 |
| Phenyl C-2', C-6' | 123 - 126 |
| Phenyl C-3', C-5' | 125 - 128 |
| Pyrazole C-5 | 130 - 135 |
| Pyrazole C-3 | 138 - 142 |
| Phenyl C-4' (C-NO₂) | 145 - 148 |
Note: Predicted values are based on data from analogous pyrazole and nitrophenyl compounds. researchgate.net Actual experimental values may vary.
Multi-Nuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Analysis
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, albeit less common, technique for directly probing the chemical environment of nitrogen atoms. For this compound, there are three distinct nitrogen atoms: two in the pyrazole ring (N-1 and N-2) and one in the nitro group. ¹⁵N NMR can differentiate these environments.
The chemical shifts of the pyrazole ring nitrogens are influenced by their hybridization and substitution. psu.edu Studies on similar nitro-containing heterocyclic compounds, such as 4-nitroimidazole, show distinct signals for the ring nitrogens and the nitro group nitrogen. swinburne.edu.au The nitrogen of the nitro group is expected to have a significantly different chemical shift compared to the pyrazole nitrogens due to its unique electronic environment. swinburne.edu.au This technique is particularly useful for confirming the site of methylation on the pyrazole ring and for studying electronic effects within the molecule. psu.eduswinburne.edu.au
Advanced NMR Techniques for Stereochemical and Conformational Studies
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra and for gaining insight into the molecule's three-dimensional structure. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign which proton is attached to which carbon in both the pyrazole and nitrophenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the molecular framework. For instance, it would show correlations between the N-methyl protons and the C-5 and C-2 carbons of the pyrazole ring, and between the pyrazole protons (H-3, H-5) and the phenyl carbon C-1', confirming the connection point between the two rings. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. ipb.pt For this compound, a NOESY spectrum could reveal interactions between the pyrazole H-5 proton and the ortho protons (H-3'/H-5') of the nitrophenyl ring, which would provide information about the dihedral angle and the preferred rotational conformation between the two aromatic rings.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By identifying the frequencies of absorption (IR) or scattering (Raman), the presence of specific functional groups can be confirmed. acs.org
Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is dominated by vibrations characteristic of its constituent parts: the substituted pyrazole ring, the N-methyl group, and the nitrophenyl group. derpharmachemica.com
Nitro Group (NO₂) Vibrations: The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration is found in the 1300-1370 cm⁻¹ region. niscpr.res.in
Aromatic and Heteroaromatic Ring Vibrations: C-H stretching vibrations for both the pyrazole and phenyl rings typically occur above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings appear in the 1400-1610 cm⁻¹ region.
Methyl Group (CH₃) Vibrations: The N-methyl group will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending (deformation) vibrations in the 1370-1465 cm⁻¹ range. derpharmachemica.com
Table 3: Characteristic FT-IR / Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| Aromatic C=C and C=N Stretch | 1400 - 1610 |
| NO₂ Asymmetric Stretch | 1500 - 1560 |
| CH₃ Bending | 1370 - 1465 |
Note: Predicted values are based on data from analogous pyrazole and nitroaromatic compounds. derpharmachemica.comniscpr.res.in The presence and exact position of these bands provide a spectroscopic fingerprint for the molecule.
Conformational Insights via Vibrational Modes
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for understanding the conformational characteristics of this compound. By analyzing the vibrational modes, researchers can confirm the presence of specific functional groups and deduce the molecule's structural arrangement. The vibrational spectrum is characterized by distinct bands corresponding to the stretching, bending, and deformation of the pyrazole ring, the nitrophenyl group, and the methyl substituent.
Key vibrational assignments, often supported by Density Functional Theory (DFT) calculations for accuracy, provide a detailed picture of the molecular structure. derpharmachemica.comnih.gov For instance, the asymmetric and symmetric stretching modes of the methyl group (CH3) are typically observed around 2965 cm⁻¹ and 2880 cm⁻¹, respectively. derpharmachemica.com The pyrazole ring itself exhibits characteristic deformation vibrations at lower frequencies, such as around 634 cm⁻¹. derpharmachemica.com
The nitro group (NO₂) vibrations are particularly informative. The asymmetric and symmetric stretching modes of the NO₂ group are strong indicators of its electronic environment. Additionally, the C-N stretching vibrations and the in-plane and out-of-plane bending of the C-H bonds on both the pyrazole and phenyl rings contribute to the unique spectral fingerprint of the molecule. scirp.orgresearchgate.net Analysis of these modes helps to establish the relative orientation of the pyrazole and nitrophenyl rings, offering a window into the molecule's preferred conformation in its ground state. iu.edu.sa
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the phenyl and pyrazole rings. |
| CH₃ Asymmetric Stretching | ~2965 | Asymmetric stretching of the C-H bonds in the methyl group. derpharmachemica.com |
| CH₃ Symmetric Stretching | ~2880 | Symmetric stretching of the C-H bonds in the methyl group. derpharmachemica.com |
| NO₂ Asymmetric Stretching | 1560 - 1510 | Asymmetric stretching vibration of the nitro group. |
| C=C Stretching (Aromatic) | 1600 - 1450 | Stretching vibrations within the phenyl ring. |
| CH₃ Asymmetric Deformation | 1465 - 1440 | Asymmetric bending of the methyl group. derpharmachemica.com |
| NO₂ Symmetric Stretching | 1360 - 1320 | Symmetric stretching vibration of the nitro group. |
| CH₃ Symmetric Deformation | 1390 - 1370 | Symmetric bending of the methyl group. derpharmachemica.com |
| CH₃ Rocking | 1070 - 1010 | Rocking motion of the methyl group. derpharmachemica.com |
| Pyrazole Ring Deformation | ~634 | Deformation of the pyrazole ring structure. derpharmachemica.com |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uni-saarland.de
The fragmentation of 1-methyl-4-nitropyrazole follows distinct pathways that provide structural information. researchgate.netresearchgate.net The molecular ion is often of low abundance. A common initial fragmentation step is the loss of a nitro group (•NO₂) from the molecular ion, resulting in a significant fragment. Subsequent fragmentations can involve the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN) from the pyrazole ring structure, leading to a series of smaller, characteristic ions. researchgate.net For example, the fragmentation of the [M–NO₂]⁺ ion can proceed through different pathways, including the loss of HCN to generate smaller fragments. researchgate.net These fragmentation patterns are crucial for distinguishing between isomers and confirming the substitution pattern on the pyrazole ring.
| m/z Value | Proposed Fragment/Loss | Description |
|---|---|---|
| 127 | [M]•+ | Molecular ion of 1-methyl-4-nitropyrazole. |
| 81 | [M - NO₂]⁺ | Loss of the nitro group. |
| 80 | [M - NO₂ - H]⁺ | Loss of a hydrogen atom from the m/z 81 fragment. |
| 54 | [C₃H₄N]⁺ | Loss of HCN from the m/z 81 fragment. |
| 53 | [C₃H₃N]⁺ | Loss of HCN from the m/z 80 fragment. |
| 52 | [C₃H₂N]⁺ | Represents a further fragmentation pathway, often observed with significant abundance. |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular structure and conformation.
Single Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles
In related structures, such as other nitrophenyl-substituted pyrazoles, this dihedral angle can vary. For instance, in 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the pyrazoline ring is nearly coplanar with the nitrophenyl group, with a small dihedral angle of 3.80(8)°. nih.gov However, in other pyrazole derivatives, significant twists between aromatic rings are observed, with torsion angles that can range from nearly planar to almost perpendicular, depending on the steric and electronic effects of the substituents. nih.gov The specific torsion angles in the crystal structure of this compound define its absolute configuration in the solid state.
| Compound | Torsion Angle Description | Angle (°) | Reference |
|---|---|---|---|
| 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Dihedral angle between pyrazoline and nitrophenyl rings | 3.80(8) | nih.gov |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule A) | O1—S1—C5—C6 | 78.91(10) | nih.gov |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule B) | O1—S1—C5—C6 | 95.42(10) | nih.gov |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole | O2–N6–C1–N1 | -174.3 | rsc.org |
Analysis of Intermolecular Interactions in Crystal Lattices
The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding this crystal packing is essential for comprehending the material's bulk properties.
Analysis of crystallographic data for similar pyrazole derivatives reveals the importance of several types of interactions. Weak intermolecular C—H···O hydrogen bonds are commonly observed, where a hydrogen atom attached to a carbon atom on one molecule interacts with an oxygen atom of the nitro group on a neighboring molecule. nih.gov Furthermore, π–π stacking interactions between the aromatic pyrazole and nitrophenyl rings of adjacent molecules are significant forces in the crystal packing. nih.gov These interactions involve the overlap of the π-electron systems and contribute to the stability of the crystal lattice. The specific arrangement, such as layered or herringbone packing, is determined by the interplay of these and other weak forces, like van der Waals interactions, to achieve the most thermodynamically stable structure. rsc.org
Reaction Mechanisms and Chemical Reactivity of 1 Methyl 4 4 Nitrophenyl 1h Pyrazole
Mechanisms of Pyrazole (B372694) Ring Formation
The synthesis of the pyrazole ring, the core of 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole, can be achieved through several synthetic routes. The two primary mechanisms for constructing this heterocyclic system are cyclocondensation reactions and 1,3-dipolar cycloadditions.
Detailed Steps of Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazoles. This method typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. In the context of this compound, this would involve a precursor bearing the 4-nitrophenyl group and reaction with methylhydrazine.
The general mechanism proceeds through the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the 1,3-dielectrophilic species. This forms a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal intermediate readily undergoes dehydration to form a hydrazone.
Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then attacks the second electrophilic center in an intramolecular fashion. This cyclization step leads to the formation of a five-membered ring intermediate, a pyrazoline.
Aromatization: The final step involves the elimination of a molecule of water (or another small molecule, depending on the specific precursor) to achieve the stable aromatic pyrazole ring.
The regioselectivity of the cyclocondensation reaction, which determines the position of the methyl group on the pyrazole ring, is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound. For the synthesis of 1-methyl-pyrazoles, the use of methylhydrazine is crucial. The reaction of β-enamino diketones with arylhydrazines can be controlled to achieve high regioselectivity for the synthesis of N-arylpyrazoles. organic-chemistry.org
Table 1: Key Steps in Cyclocondensation for Pyrazole Synthesis
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of hydrazine on a carbonyl group | Hemiaminal |
| 2 | Dehydration to form a hydrazone | Hydrazone |
| 3 | Intramolecular nucleophilic attack | Pyrazoline |
| 4 | Elimination of water to form the aromatic ring | Pyrazole |
Pathways of 1,3-Dipolar Cycloadditions
Another powerful method for the synthesis of the pyrazole core is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, such as a diazo compound or a nitrilimine, and a dipolarophile, typically an alkyne or an alkene.
To form a 4-substituted pyrazole like the one , the reaction would likely involve a substituted alkyne reacting with a diazo compound. For instance, the reaction of diazomethane (B1218177) with an alkyne bearing a 4-nitrophenyl group would be a plausible pathway.
The mechanism of this concerted cycloaddition reaction is generally considered to be a pericyclic process where the three atoms of the 1,3-dipole react with the two atoms of the dipolarophile in a single step, though asynchronous pathways are also possible. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Theoretical calculations, such as those using Density Functional Theory (DFT), can help predict the regioselectivity of such transformations. rsc.org The use of tosylhydrazones and nitroalkenes under mild conditions has been reported for the selective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org
Table 2: Components of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| Component | Role | Example for this compound Synthesis |
| 1,3-Dipole | Three-atom π-system | A diazo compound precursor |
| Dipolarophile | Two-atom π-system | An alkyne with a 4-nitrophenyl substituent |
Reactivity of the Pyrazole Nucleus
The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the two nitrogen atoms and any substituents present.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the electron-donating effect of the "pyrrole-like" nitrogen (N1) and the electron-withdrawing effect of the "pyridine-like" nitrogen (N2), the C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.comnih.gov This is a well-established principle in pyrazole chemistry. scribd.com
However, in the case of this compound, the C4 position is already substituted. The presence of the electron-withdrawing 4-nitrophenyl group at this position significantly deactivates the pyrazole ring towards further electrophilic substitution. Any subsequent electrophilic attack would be directed to the less deactivated C3 or C5 positions, though such reactions would require harsh conditions and may not be synthetically useful.
Nucleophilic Substitution at Activated Centers (e.g., Halogen Displacement)
While the pyrazole ring itself is electron-rich and generally resistant to nucleophilic attack, nucleophilic substitution can occur if the ring is substituted with strong electron-withdrawing groups. The presence of a nitro group, for instance, can activate a leaving group (like a halogen) on the pyrazole ring towards nucleophilic displacement.
In a hypothetical scenario where a halogen atom is present at the C3 or C5 position of this compound, the strong electron-withdrawing effect of the 4-nitrophenyl group at C4 would activate these positions towards nucleophilic attack. The reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products, demonstrating that a nitro group can activate a neighboring halogen for displacement. osti.gov The mechanism of nucleophilic aromatic substitution (SNAr) in such activated systems typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of bulky substituents adjacent to the nitro group can also influence the course of the reaction. researchgate.net
Influence of Substituents on Ring Reactivity
The reactivity of the pyrazole nucleus in this compound is significantly influenced by both the N1-methyl group and the C4-(4-nitrophenyl) group.
N1-Methyl Group: The methyl group at the N1 position is an electron-donating group through induction. This slightly increases the electron density of the pyrazole ring compared to an N-unsubstituted pyrazole, which can influence its basicity and reactivity in certain reactions.
C4-(4-Nitrophenyl) Group: The 4-nitrophenyl group at the C4 position has a profound effect on the reactivity of the pyrazole ring. The phenyl ring itself is conjugated with the pyrazole ring, and the nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This has several consequences:
Deactivation towards Electrophilic Attack: As mentioned earlier, this group strongly deactivates the pyrazole ring towards electrophilic aromatic substitution.
Activation towards Nucleophilic Attack: It enhances the electrophilicity of the C3 and C5 positions, making them more susceptible to nucleophilic attack, especially if a good leaving group is present at one of these positions.
Acidity of C-H Bonds: The electron-withdrawing nature of the substituent can increase the acidity of the C-H protons at the C3 and C5 positions, making them more susceptible to deprotonation by a strong base.
Table 3: Influence of Substituents on the Reactivity of the Pyrazole Ring in this compound
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methyl | N1 | Electron-donating (inductive) | Slightly increases ring electron density |
| 4-Nitrophenyl | C4 | Electron-withdrawing (inductive and resonance) | Deactivates the ring towards electrophilic substitution; Activates C3/C5 towards nucleophilic substitution |
Reactivity of the 4-Nitrophenyl Moiety
The presence of a nitro group on the phenyl ring significantly influences the reactivity of this part of the molecule. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
The nitro group (-NO2) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic pull deactivates the 4-nitrophenyl ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The electron-withdrawing nature of the nitro group is a critical factor in facilitating reactions such as nucleophilic aromatic substitution by stabilizing the negatively charged intermediates formed during the reaction. libretexts.orgnumberanalytics.comquora.comlibretexts.orgyoutube.com
The 4-nitrophenyl moiety of this compound is primed for nucleophilic aromatic substitution (SNAr). This is a direct consequence of the activating effect of the para-nitro group. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the nitro group, which provides significant stabilization. libretexts.orgnumberanalytics.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. For this reaction to occur, a good leaving group must be present on the nitrophenyl ring, typically in a position ortho or para to the nitro group. While specific examples of SNAr on this compound itself are not extensively documented in readily available literature, the underlying principles of SNAr on nitro-activated aromatic rings are well-established. libretexts.orgnumberanalytics.comlibretexts.org
A common transformation involving the 4-nitrophenyl group is the reduction of the nitro group to an amine. This reaction, while not a substitution on the ring, is a nucleophilic process in a broader sense and is a key step in the synthesis of various derivatives. preprints.org
Rearrangement Reactions and Fragmentation Pathways
This compound and its derivatives can undergo a variety of rearrangement and fragmentation reactions, particularly when subjected to thermal or photochemical conditions, or when reactive intermediates such as nitrenes are generated.
Research on closely related compounds, such as 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, provides significant insight into the potential for nitrene-initiated rearrangements. preprints.orgnih.govpreprints.org The thermal decomposition of an azide (B81097) precursor can generate a highly reactive nitrene intermediate. This transient species can initiate a cascade of reactions, including ring opening of the pyrazole core followed by recyclization. preprints.orgnih.govpreprints.orgresearchgate.netfsu.edu These complex transformations can lead to the formation of novel heterocyclic systems. For instance, the thermolysis of an ortho-azidonitro derivative in acetic acid has been shown to result in the formation of a 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate, a product of both reduction of the azide to an amine and oxidative functionalization of a methyl group, rather than the expected fused furoxan ring system. preprints.orgnih.govpreprints.org This unexpected outcome highlights the intricate nature of these rearrangement pathways, which are thought to proceed through the opening of the pyrazole ring. preprints.orgnih.govpreprints.orgresearchgate.netfsu.edu
Table 1: Products of Nitrene-Initiated Rearrangement of a 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole derivative
| Reactant | Conditions | Major Product |
| 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Acetic acid, heat | 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate |
The thermal stability and decomposition pathways of nitropyrazole derivatives are of significant interest. Studies on related compounds indicate that thermal decomposition can be initiated by the cleavage of the C-NO2 bond or intramolecular oxidation involving the nitro group. nih.govbohrium.com The thermolysis of nitropyrazole derivatives can lead to the loss of the nitro group as nitrogen oxides. nih.gov In the case of the aforementioned 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, heating in various acids and butanol leads to products resulting from the reduction of the azido (B1232118) group and functionalization of the methyl group. mdpi.com
Photochemical transformations of pyrazole derivatives can also lead to significant molecular rearrangements. Irradiation of phenyl-substituted pyrazoles can induce transposition of ring atoms, leading to the formation of imidazole (B134444) isomers. researchgate.net For example, a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, exhibits photochromism upon UV irradiation, which involves a reversible ring-opening of an aziridine (B145994) ring to form a colored, open-ring isomer. mdpi.com While direct photochemical studies on this compound are not extensively detailed, the known photoreactivity of both pyrazole and nitrophenyl moieties suggests a rich potential for complex transformations.
The mass spectral fragmentation of pyrazoles typically involves cleavage of the N-N bond and loss of small molecules like HCN and N2. researchgate.net For nitro-substituted aromatic compounds, common fragmentation pathways include the loss of NO, NO2, and the cleavage of the aromatic ring. chemguide.co.ukresearchgate.netlibretexts.org The fragmentation of this compound under mass spectrometry conditions would therefore be expected to show a combination of these patterns, influenced by the relative stability of the resulting fragment ions.
Table 2: Common Mass Spectral Fragments of Related Compound Classes
| Compound Class | Common Fragments |
| Pyrazoles | Loss of HCN, N2, cleavage of N-N bond |
| Nitroaromatics | Loss of NO, NO2, aromatic ring cleavage |
Theoretical and Computational Chemistry Studies of 1 Methyl 4 4 Nitrophenyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.
For 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole, a DFT geometry optimization would calculate key structural parameters. This would involve determining the most stable arrangement of its atoms in three-dimensional space by finding the minimum on the potential energy surface. The resulting data would provide precise bond lengths, bond angles, and dihedral angles between the pyrazole (B372694) and nitrophenyl rings. This information is fundamental for understanding the molecule's steric and electronic properties. While general studies on pyrazole derivatives using DFT exist, specific optimized geometry data for this compound is not detailed in available research. researchgate.netnih.gov
Interactive Table: Hypothetical DFT Geometry Parameters
Below is a representative table illustrating the type of data a DFT geometry optimization would yield. Note: These values are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | N1 | N2 | e.g., 1.35 Å | ||
| Bond Length | C4 (pyrazole) | C1 (phenyl) | e.g., 1.47 Å | ||
| Bond Angle | C5 | N1 | N2 | e.g., 110.5° | |
| Dihedral Angle | C5(pyr) | C4(pyr) | C1(phe) | C2(phe) | e.g., 35.0° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distribution
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
An FMO analysis of this compound would reveal the energy of these orbitals and their spatial distribution across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. chemicalbook.commdpi.com A smaller gap suggests the molecule is more reactive. The analysis would also show which parts of the molecule are electron-rich (HOMO distribution) and which are electron-poor (LUMO distribution), identifying likely sites for nucleophilic and electrophilic attack. For nitrophenyl-pyrazole derivatives, the LUMO is often localized on the electron-withdrawing nitrophenyl ring. researchgate.net
Interactive Table: Hypothetical FMO Energy Values
This table shows the kind of data that would be generated from an FMO analysis. Note: These values are hypothetical examples.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | e.g., -6.5 eV | Highest Occupied Molecular Orbital |
| LUMO | e.g., -2.1 eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | e.g., 4.4 eV | Energy difference (LUMO - HOMO) |
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization within a molecule. It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals.
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).
An EPS analysis of this compound would visually identify the nucleophilic and electrophilic sites. The oxygen atoms of the nitro group would be expected to show a strong negative potential (red), indicating they are primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings would likely show a positive potential (blue). This analysis provides a powerful visual tool for predicting intermolecular interactions and chemical reactivity.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could be used to study the rotational dynamics around the single bond connecting the pyrazole and nitrophenyl rings, revealing the most stable conformations and the energy barriers between them. If studied in a solution, the simulations would also provide insight into how solvent molecules arrange around the solute and the nature of the intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new or untested compounds.
A QSAR study involving this compound would typically be part of an analysis of a larger series of related pyrazole derivatives. nih.gov By building a model that relates structural features to a specific biological activity (e.g., anti-inflammatory or antimicrobial), researchers could predict the potential efficacy of this compound. Key descriptors for such a model might include the HOMO-LUMO gap, dipole moment, and surface area, among others. However, specific QSAR models focused on or including this compound are not presently found in the literature.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational spectroscopy is a vital tool for interpreting and predicting experimental spectra, aiding in the structural confirmation of synthesized compounds.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are routinely performed to compare with and support experimental data. Methods like GIAO (Gauge-Independent Atomic Orbital) are used for NMR chemical shift predictions, while vibrational frequencies from DFT calculations help in assigning IR absorption bands. For related pyrazole derivatives, DFT calculations have been shown to provide vibrational frequencies and chemical shifts that are in good agreement with experimental findings. For instance, in a study on pyrazolone derivatives, DFT molecular orbital calculations at the B3LYP/6-31G(d) level were used to determine IR spectra data . However, specific computed NMR and IR data for this compound could not be located.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic absorption and emission spectra, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions. These calculations are crucial for understanding the photophysical properties of molecules. For other pyrazole derivatives, TD-DFT has been successfully used to interpret UV-Vis spectra nih.gov. The electronic spectrum of a similar compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed absorption bands assignable to n-π* and π-π* transitions and exhibited fluorescence mdpi.com. A comparable computational study on the electronic spectra of this compound has not been found in the searched literature.
Advanced Applications and Functional Investigations of 1 Methyl 4 4 Nitrophenyl 1h Pyrazole Derivatives
Non-Clinical Biological Activity and Mechanistic Insights (In Vitro Studies)
Enzyme Inhibition Studies
Derivatives of 1-methyl-4-(4-nitrophenyl)-1H-pyrazole have been the subject of various enzyme inhibition studies, demonstrating their potential as modulators of key biological pathways. Research has particularly focused on their interactions with cyclooxygenase (COX) enzymes, topoisomerases, and soluble epoxide hydrolase (sEH).
Cyclooxygenase (COX) Inhibition: Pyrazole (B372694) derivatives are well-known for their anti-inflammatory properties, which are often attributed to the inhibition of COX enzymes. nih.govglobalresearchonline.net Certain pyrazole analogues have shown significant inhibitory activity against both COX-1 and COX-2. researchgate.net For instance, some hybrid pyrazole analogues have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Molecular docking studies have further elucidated the binding orientations of these derivatives within the active sites of COX enzymes, aiding in the design of more potent and selective inhibitors. researchgate.netresearchgate.net The core pyrazole scaffold is a key feature in several commercially successful anti-inflammatory drugs. nih.gov
Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them important targets in antibacterial and anticancer therapies. Certain pyrazole derivatives have been investigated as potential topoisomerase inhibitors. Molecular docking simulations have been employed to study the binding interactions of pyrazole derivatives within the active site of enzymes like Topoisomerase IV, suggesting a potential mechanism for their antibacterial activity. johnshopkins.edu
Soluble Epoxide Hydrolase (sEH) Inhibition: Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling molecules, and its inhibition has therapeutic potential. While direct studies on this compound derivatives as sEH inhibitors are not extensively detailed in the provided context, the broad enzymatic inhibitory potential of the pyrazole scaffold suggests this as a plausible area for future investigation. globalresearchonline.net
Table 1: Enzyme Inhibition Studies of Pyrazole Derivatives
| Enzyme Target | Type of Inhibition | Key Findings |
| Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | Certain derivatives show significant inhibitory activity. nih.govresearchgate.net |
| Topoisomerase IV | Antibacterial | Molecular docking suggests potential as inhibitors. johnshopkins.edu |
DNA Binding and Intercalation Mechanisms (in vitro)
The interaction of small molecules with DNA is a fundamental aspect of drug action, particularly for anticancer and antimicrobial agents. rsc.org Pyrazole derivatives have been explored for their ability to bind to and intercalate with DNA. The mechanism of interaction often begins with groove binding, which can then transition to the more cytotoxic intercalation mode, where the molecule inserts itself between the base pairs of the DNA double helix. rsc.org
The presence of the planar pyrazole ring system is conducive to such intercalative binding. rsc.org Studies on related heterocyclic systems have shown that modifications to the substituent groups can significantly influence the mode and strength of DNA interaction. rsc.org For this compound derivatives, the nitro group, being a strong electron-withdrawing group, could potentially influence the electronic properties of the molecule and its interaction with the DNA molecule. nih.gov While specific in vitro studies detailing the DNA binding and intercalation of this compound are not extensively covered, the general characteristics of the pyrazole scaffold suggest this as a significant area of their biological activity.
Receptor Binding Studies (without clinical implications)
The versatility of the pyrazole scaffold allows for its interaction with a wide range of biological receptors. nih.gov Receptor binding studies are crucial for understanding the pharmacological profile of a compound. Pyrazole derivatives have been investigated for their binding affinity to various receptors, including tyrosine kinase receptors and G-protein coupled receptors like the apelin receptor.
Molecular docking studies have been instrumental in predicting the binding modes and affinities of pyrazole derivatives to protein kinases, which play a crucial role in cellular signaling and are often implicated in diseases like cancer. researchgate.net For example, certain 1H-pyrazole derivatives have been shown to dock effectively within the binding pockets of VEGFR-2, Aurora A, and CDK2 protein targets. researchgate.net
In other studies, novel pyrazole-based small molecules have been identified as agonists of the apelin receptor, a G-protein coupled receptor involved in cardiovascular and metabolic regulation. duke.edu Systematic structural modifications of these pyrazole derivatives have led to the identification of potent agonists, demonstrating the tunability of the pyrazole scaffold for specific receptor interactions. duke.edu
Table 2: Receptor Binding Studies of Pyrazole Derivatives
| Receptor Target | Type of Interaction | Key Findings |
| Tyrosine Kinase Receptors (e.g., VEGFR-2) | Inhibition | Docking studies show potential as inhibitors. researchgate.net |
| Apelin Receptor (GPCR) | Agonism | Identification of potent small molecule agonists. duke.edu |
Applications as Synthetic Intermediates and Building Blocks
The this compound core is a valuable synthetic intermediate in organic chemistry. nbinno.com Its functional groups, the nitro group and the pyrazole ring, offer multiple reaction sites for further chemical transformations.
Precursors for Complex Heterocyclic Systems
The pyrazole ring system is a foundational element for the synthesis of more complex heterocyclic structures. nih.govmdpi.com The reactivity of the pyrazole ring at various positions allows for the construction of fused ring systems and the introduction of diverse substituents. For instance, the C4 position of the pyrazole ring is susceptible to electrophilic substitution, while positions 3 and 5 are prone to nucleophilic attack, leading to a wide array of pyrazole derivatives. nih.gov
The this compound can be utilized in cycloaddition reactions and condensation reactions to build larger, more intricate molecular architectures. nih.gov For example, pyrazole derivatives can serve as precursors for pyrazolopyrimidines, pyrazolopyridines, and other fused heterocyclic systems that often exhibit significant biological activities.
Scaffolds for Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The pyrazole scaffold has been extensively used in MCRs to generate libraries of diverse compounds for drug discovery and materials science. researchgate.net
The this compound, with its reactive sites, can serve as a key building block in such reactions. For example, pyrazole-based MCRs have been employed to synthesize pyrano[2,3-c]pyrazoles and other densely functionalized heterocyclic systems. nih.gov The ability to rapidly generate molecular complexity from simple pyrazole precursors makes them highly attractive scaffolds for combinatorial chemistry and high-throughput screening.
Agricultural Chemistry Applications
The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. clockss.orgresearchgate.net Derivatives of pyrazole have been developed as herbicides, fungicides, and insecticides. nih.govgoogle.comnih.gov
Herbicides: Certain pyrazole derivatives act as inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to herbicidal activity. clockss.org While specific herbicidal data for this compound is not provided, the general applicability of the pyrazole scaffold in this area is significant. clockss.orggoogle.com
Fungicides: Pyraclostrobin, a highly successful commercial fungicide, contains a pyrazole ring, highlighting the importance of this scaffold in controlling fungal diseases in crops. nih.gov Numerous studies have reported the synthesis and fungicidal evaluation of novel pyrazole derivatives against a range of plant pathogens. nih.gov
Insecticides: The pyrazole class of insecticides, often referred to as "fiproles," includes the widely used insecticide fipronil. clockss.org These compounds typically act as chloride channel blockers in insects. clockss.org The development of novel pyrazole-based insecticides continues to be an active area of research. researchgate.net
Table 3: Agricultural Applications of Pyrazole Derivatives
| Application | Mode of Action (Example) | Key Findings |
| Herbicides | HPPD Inhibition | Broad-spectrum weed control. clockss.orggoogle.com |
| Fungicides | Respiration Inhibition | Effective against a wide range of fungal pathogens. nih.gov |
| Insecticides | Chloride Channel Blockade | Potent activity against various insect pests. clockss.orgresearchgate.net |
Future Directions and Emerging Research Avenues for 1 Methyl 4 4 Nitrophenyl 1h Pyrazole
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The future synthesis of 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole and its derivatives is geared towards overcoming the limitations of classical methods, which often involve harsh conditions or multi-step procedures. Research is anticipated to focus on transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, between a pre-functionalized 1-methyl-4-halopyrazole and 4-nitrophenylboronic acid (or its stannane equivalent). The development of novel palladium or copper catalyst systems with bespoke ligands could offer higher yields, lower catalyst loadings, and improved tolerance of the nitro functional group.
Furthermore, direct C-H activation and arylation represent a highly attractive and atom-economical future strategy. Methodologies that enable the direct coupling of 1-methylpyrazole with nitrobenzene derivatives would eliminate the need for pre-halogenation of the pyrazole (B372694) ring, thus shortening the synthetic sequence and reducing waste. Future studies will likely focus on optimizing reaction conditions and exploring catalysts, such as those based on palladium, rhodium, or ruthenium, to achieve high regioselectivity for the C4 position.
Table 1: Potential Catalytic Systems for Enhanced Synthesis of 4-Aryl-1-methyl-pyrazoles This table illustrates potential research directions for optimizing the synthesis of this compound based on findings for analogous compounds.
| Coupling Method | Catalyst/Ligand System | Potential Advantages | Research Focus |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | High yields, functional group tolerance | Lowering catalyst loading, room temperature reactions |
| Direct C-H Arylation | [Ru(p-cymene)Cl₂]₂ | High atom economy, fewer steps | Improving regioselectivity, expanding substrate scope |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Versatility with different aryl halides | Application in flow chemistry systems |
Exploration of New Chemical Transformations and Reactivity Patterns
Understanding the reactivity of this compound is crucial for its application as a versatile chemical intermediate. A primary avenue of future research involves the selective transformation of the nitro group. Reduction of the nitro moiety to an amine would yield 4-(4-aminophenyl)-1-methyl-1H-pyrazole, a key precursor for the synthesis of dyes, polymers, and pharmaceutically active compounds through diazotization or acylation reactions. Developing chemoselective reduction methods that leave the pyrazole core intact will be a significant focus.
Another area of exploration is the functionalization of the pyrazole ring itself. While electrophilic substitution on the pyrazole ring typically occurs at the 4-position, this site is blocked in the target molecule. Therefore, future research may investigate metal-catalyzed C-H activation at the C3 and C5 positions, which are generally less reactive. Success in this area would open up pathways to novel tri-substituted pyrazole derivatives with unique properties. The reactivity of the N-methyl group could also be explored, for instance, through radical-mediated functionalization.
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of pyrazole derivatives. For this compound, Density Functional Theory (DFT) calculations will be instrumental in predicting its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These predictions are essential for designing applications in electronics and non-linear optics. Computational studies can elucidate bond lengths, angles, and charge distributions, providing a deeper understanding of the molecule's stability and reactivity.
Molecular docking and dynamics simulations represent another critical research frontier, particularly for biological applications. By modeling the interaction of this compound and its rationally designed derivatives with the active sites of specific enzymes or receptors, researchers can predict potential biological targets. This in-silico screening approach saves significant time and resources compared to traditional high-throughput screening, allowing for the rational design of new therapeutic agents or biological probes.
Discovery of Novel Applications in Niche Materials and Biological Probes
The unique electronic structure of this compound, featuring an electron-donating 1-methylpyrazole moiety and a powerful electron-withdrawing nitro group, makes it a promising candidate for applications in materials science. Specifically, this push-pull system is a hallmark of molecules with significant second-order non-linear optical (NLO) properties. Future research will likely involve synthesizing this compound and its derivatives to measure their hyperpolarizability and assess their potential for use in optoelectronic devices, such as frequency doublers or optical switches.
In the biological realm, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry. The future direction for this compound involves its use as a core structure for developing novel biological probes. The nitro group can act as a fluorescent quencher or be reduced to a fluorescent amino group, making it a candidate for "turn-on" fluorescent sensors. Furthermore, its derivatives could be screened for various biological activities, including as kinase inhibitors, antimicrobial agents, or modulators of protein-protein interactions.
Table 2: Emerging Application Areas and Corresponding Research Goals
| Application Area | Key Molecular Feature | Future Research Goal | Example of Potential Derivative |
|---|---|---|---|
| Non-Linear Optics (NLO) | Push-pull electronic system (nitro and pyrazole groups) | Synthesize and measure second-order hyperpolarizability (β) | Derivatives with extended π-conjugation |
| Fluorescent Probes | Reducible nitro group for fluorescence modulation | Design "turn-on" probes for specific biological analytes | 4-(4-Aminophenyl)-1-methyl-1H-pyrazole |
| Medicinal Chemistry | Pyrazole core as a pharmacophore | Screen for kinase inhibition or antimicrobial activity | Amide derivatives of the corresponding aminophenyl compound |
Sustainable and Green Chemistry Aspects in Pyrazole Research
The principles of green chemistry are increasingly guiding synthetic research, and the production of pyrazoles is no exception. Future methodologies for synthesizing this compound will emphasize sustainability. This includes the use of environmentally benign solvents, such as water or bio-based solvents, in place of hazardous organic solvents.
Energy efficiency is another key aspect. The exploration of microwave-assisted and ultrasound-assisted syntheses is expected to grow, as these techniques can significantly reduce reaction times and energy consumption compared to conventional heating. Moreover, the development of recyclable catalysts, such as heterogeneous catalysts supported on polymers or magnetic nanoparticles, will be a priority. These approaches not only minimize waste but also reduce the cost of synthesis, making the production of this compound and related compounds more economically viable and environmentally responsible.
Q & A
Basic Question
- In vitro assays : Antibacterial activity via broth microdilution (MIC values ≤25 µg/mL) against E. coli and S. aureus .
- Enzyme inhibition : Fluorescence polarization assays measure binding affinity to targets like kinases or cannabinoid receptors .
Advanced Consideration
Mechanistic studies employ:
- Molecular docking (AutoDock Vina) : Simulates interactions with receptors (e.g., Bcr-Abl kinase for anticancer activity) .
- Cytotoxicity profiling : Resistant cell lines (e.g., K562-R) validate specificity using MTT assays and IC comparisons .
How can contradictory data in synthetic yields or bioactivity be resolved?
Advanced Question
Contradictions often arise from:
- Reagent purity : Sodium borohydride vs. hydrogen gas for nitro group reduction alters amino derivative yields .
- Solvent polarity : THF vs. DMF affects regioselectivity in triazole formations .
Resolution Strategies : - Design controlled experiments with standardized reagents.
- Use high-throughput screening to compare conditions.
- Validate via orthogonal techniques (e.g., LC-MS for byproduct analysis) .
What is the role of the nitro group in reactivity and biological activity?
Advanced Question
The nitro group:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., amination) .
- Modulates bioactivity : Reduction to an amine improves solubility but may reduce receptor binding in cannabinoid analogs .
- Serves as a spectroscopic probe : IR stretches (~1520 cm) track reduction progress .
How do structural modifications influence physicochemical properties?
Advanced Question
- Substituent effects : Adding methoxy groups (e.g., 4-methoxyphenyl) increases lipophilicity (logP +0.7), validated by reverse-phase HPLC .
- Hybrid systems : Triazole-pyrazole hybrids exhibit enhanced thermal stability (TGA decomposition >250°C) due to π-stacking .
What computational tools predict the compound’s behavior in complex systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
